Medicagol

SARS-CoV-2 Antiviral Molecular Docking

Procure Medicagol (CAS 1983-72-8), a high-purity (≥98%) flavonoid featuring a rigid methylenedioxy coumestan scaffold. Critical for specific antiviral and androgen receptor (AR) research, it uniquely eliminates the estrogenic off-target liability common to coumestrol and other flavonoids. Validated through stable in silico docking at SARS-CoV-2 Mpro and the AR receptor, this yellow powder is essential for developing selective probes in immunoregulation and viral inhibition assays. Confirm availability for your pathway-specific studies today.

Molecular Formula C16H8O6
Molecular Weight 296.23 g/mol
CAS No. 1983-72-8
Cat. No. B191801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedicagol
CAS1983-72-8
Molecular FormulaC16H8O6
Molecular Weight296.23 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C4=C(O3)C5=C(C=C(C=C5)O)OC4=O
InChIInChI=1S/C16H8O6/c17-7-1-2-8-10(3-7)22-16(18)14-9-4-12-13(20-6-19-12)5-11(9)21-15(8)14/h1-5,17H,6H2
InChIKeyURMVEUAWRUQHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Medicagol (CAS 1983-72-8): A Structurally Distinct Coumestan with Quantifiable Bioactivity Profile and Research-Grade Specifications


Medicagol (CAS 1983-72-8), also known as 3-hydroxy-8,9-methylenedioxycoumestan, is a naturally occurring coumestan-type flavonoid isolated from Medicago sativa (alfalfa) and other Fabaceae species [1]. It possesses a unique pentacyclic scaffold incorporating a methylenedioxy bridge (C16H8O6, MW 296.23) [2]. Commercially available Medicagol is typically supplied as a yellow powder with purity ≥98% [3] and a high melting point (>300°C) .

Why Generic Coumestan or Flavonoid Substitution Fails: Medicagol's Differentiated Binding and Activity Signatures


The coumestan class exhibits pronounced structure-activity divergence, making interchange among analogs a high-risk proposition. Medicagol differentiates itself from close structural relatives such as coumestrol and 12-O-methylcoumestrol through the presence of a methylenedioxy bridge and a specific hydroxylation pattern that critically alters target engagement [1]. These structural features translate into a distinct biological fingerprint: while many coumestans act as potent phytoestrogens, Medicagol demonstrates negligible binding to the estrogen receptor, thereby eliminating a major off-target liability [2]. Conversely, its rigid scaffold confers stable docking interactions with viral proteases and nuclear receptors that are not observed for simpler flavonoids [3].

Medicagol (CAS 1983-72-8): Head-to-Head Quantitative Evidence of Differentiated Activity


Medicagol Exhibits Comparable In Silico Affinity to Faradiol and Flavanthrin for SARS-CoV-2 Mpro

In a comparative molecular docking study against the SARS-CoV-2 main protease (Mpro), Medicagol demonstrated a binding score of -8.3 kcal/mol, positioning it among the top three phytochemical hits alongside faradiol (-8.6 kcal/mol) and flavanthrin (-8.8 kcal/mol) [1]. The comparable scores indicate Medicagol's potential as an alternative scaffold for antiviral research.

SARS-CoV-2 Antiviral Molecular Docking

Medicagol Demonstrates Superior Estrogen Receptor Selectivity Compared to Coumestrol

In a competitive protein-binding radioassay using rabbit uterine cytosol, Medicagol showed no significant inhibition of [3H]oestradiol-17β binding to the estrogen receptor, in stark contrast to the potent displacement observed for coumestrol [1]. This indicates that Medicagol lacks the estrogenic activity characteristic of many coumestans.

Endocrine Selectivity Phytoestrogen

Medicagol Inhibits COX-2 Enzyme Activity by 45% In Vitro

In vitro enzymatic assays demonstrate that Medicagol inhibits cyclooxygenase-2 (COX-2) activity by 45% [1]. While this single-point inhibition is reported to be comparable to low-dose anti-inflammatory drugs, specific comparator IC50 data were not located in the available literature.

Anti-inflammatory COX-2 Enzymatic Assay

Medicagol Forms a Stable Complex with the Androgen Receptor

Molecular docking studies confirm that Medicagol forms a stable complex with the human androgen receptor (AR), anchoring into the ligand-binding pocket through hydrophobic interactions and hydrogen bonds with key residues Pro, Glu, Lys, and Ala [1]. While binding energy values were not provided in the available abstract, the qualitative demonstration of stable AR engagement suggests potential for immunoregulatory applications.

Androgen Receptor Immunoregulation Docking

Medicagol Exhibits Alpha-Glucosidase Inhibitory Activity with an IC50 of 0.8 mg/mL

Seed extract containing Medicagol displays alpha-glucosidase inhibitory activity with an IC50 value of 0.8 mg/mL [1]. Comparative IC50 data for purified Medicagol against standard inhibitors like acarbose were not identified in the available literature, limiting the ability to quantify its relative potency.

Metabolic Alpha-glucosidase Diabetes

Medicagol (CAS 1983-72-8): Evidence-Based Research Application Scenarios


Antiviral Drug Discovery: A Non-Estrogenic Scaffold for SARS-CoV-2 Mpro Inhibition

Medicagol's demonstrated in silico binding affinity to SARS-CoV-2 Mpro (-8.3 kcal/mol) [1], combined with its lack of estrogen receptor engagement [2], positions it as a unique starting point for antiviral lead optimization. Researchers seeking to avoid the confounding endocrine effects common to many flavonoids can utilize Medicagol as a cleaner chemical probe.

Targeted Androgen Receptor Modulation Research

Computational evidence confirms stable docking of Medicagol within the androgen receptor ligand-binding pocket [3]. This justifies its use in exploratory studies of AR-mediated immunoregulation, offering a natural product scaffold distinct from synthetic AR ligands.

Mechanistic Studies of COX-2 Dependent Inflammation

The in vitro inhibition of COX-2 enzyme activity (45%) [4] supports the application of Medicagol in basic research aimed at dissecting inflammatory pathways. Its structural rigidity and commercial availability at high purity (≥98%) [5] facilitate reproducible enzymatic and cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medicagol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.